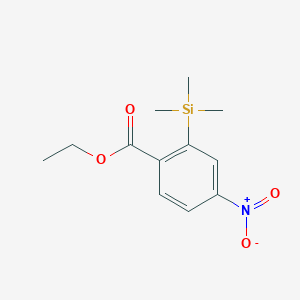
4-Benzyl-6-methoxyisoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-hydroxy-6-méthoxy-4-benzylisochinoline est un composé chimique appartenant à la classe des alcaloïdes benzylisochinoliniques. Ces alcaloïdes constituent un large groupe de métabolites secondaires végétaux connus pour leurs activités biologiques diverses, notamment les propriétés narcotiques, spasmolytiques, dopaminergiques, modulatrices des canaux ioniques et cytotoxiques . La structure du composé se compose d'un groupe benzyle attaché au noyau isochinolinique, avec des substituants méthoxy et hydroxyle à des positions spécifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-hydroxy-6-méthoxy-4-benzylisochinoline peut être réalisée par diverses méthodes. Une approche courante implique la métallation régiosélective des isochinolines alkoxy en utilisant la base de Knochel-Hauser, suivie du piégeage avec des aldéhydes aromatiques pour former des aryl (isochinol-1-yl)carbinols . Cette méthode fournit une voie polyvalente vers différents types d'alcaloïdes benzylisochinoliniques.
Une autre approche implique le couplage catalysé au palladium de la tert-butylamine de l'o-iodo benzaldéhyde avec des acétylènes terminaux substitués par des groupes aryles et alkényles, suivie d'une cyclisation catalysée au cuivre pour produire des isochinolines . Cette méthode offre d'excellents rendements et des temps de réaction courts.
Méthodes de production industrielle
La production industrielle de la 7-hydroxy-6-méthoxy-4-benzylisochinoline implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le choix de la voie de synthèse dépend de facteurs tels que le coût, la disponibilité des matières premières et les spécifications du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 7-hydroxy-6-méthoxy-4-benzylisochinoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les dérivés dihydro.
Substitution : Le composé peut subir des réactions de substitution aux positions benzyle ou isochinoline, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes, les agents alkylants et les nucléophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et divers composés isochinoliniques substitués, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
La 7-hydroxy-6-méthoxy-4-benzylisochinoline a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé sert de brique de base pour la synthèse d'alcaloïdes benzylisochinoliniques plus complexes et d'autres composés hétérocycliques.
Biologie : Il est utilisé dans des études relatives à ses activités biologiques, telles que les propriétés dopaminergiques et modulatrices des canaux ioniques.
Médecine : Les effets thérapeutiques potentiels du composé, y compris les propriétés cytotoxiques et spasmolytiques, présentent un intérêt en chimie médicinale.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 7-hydroxy-6-méthoxy-4-benzylisochinoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Les activités biologiques du composé sont attribuées à sa capacité à moduler les canaux ioniques, à interagir avec les récepteurs dopaminergiques et à exercer des effets cytotoxiques sur certains types de cellules . Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique.
Applications De Recherche Scientifique
4-Benzyl-6-methoxyisoquinolin-7-ol has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex benzylisoquinoline alkaloids and other heterocyclic compounds.
Biology: It is used in studies related to its biological activities, such as dopaminergic and ion-channel modulating properties.
Medicine: The compound’s potential therapeutic effects, including cytotoxic and spasmolytic properties, are of interest in medicinal chemistry.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Benzyl-6-methoxyisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate ion channels, interact with dopaminergic receptors, and exert cytotoxic effects on certain cell types . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
La 7-hydroxy-6-méthoxy-4-benzylisochinoline peut être comparée à d'autres composés similaires, tels que :
6-Méthoxyisochinolin-7-ol : Un composé apparenté présentant des caractéristiques structurelles similaires, mais dépourvu du groupe benzyle.
Alcaloïdes benzylisochinoliniques : Une classe plus large de composés présentant des activités biologiques diverses, y compris les alcaloïdes de type morphinane et les aporphines.
Quinoléines et isochinolines : Ces composés partagent une structure de base similaire, mais diffèrent par leurs substituants et leurs activités biologiques.
La particularité de la 7-hydroxy-6-méthoxy-4-benzylisochinoline réside dans son motif de substitution spécifique, qui lui confère des propriétés biologiques distinctes et une versatilité de synthèse.
Propriétés
Numéro CAS |
3200-51-9 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-benzyl-6-methoxyisoquinolin-7-ol |
InChI |
InChI=1S/C17H15NO2/c1-20-17-9-15-13(7-12-5-3-2-4-6-12)10-18-11-14(15)8-16(17)19/h2-6,8-11,19H,7H2,1H3 |
Clé InChI |
USFPJPKIOKKADL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC=C(C2=C1)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



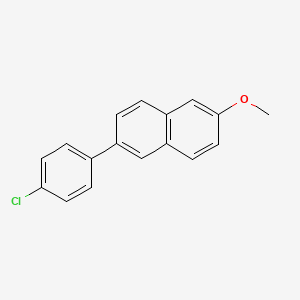
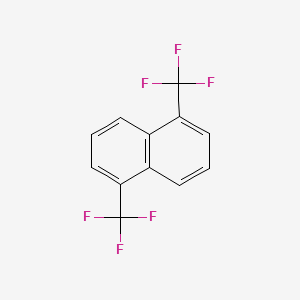
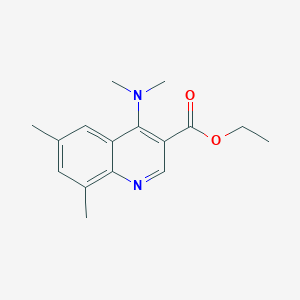
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)

![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)
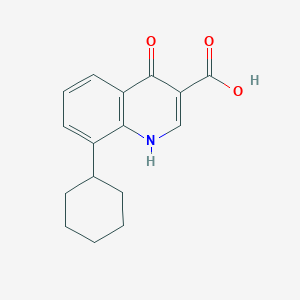

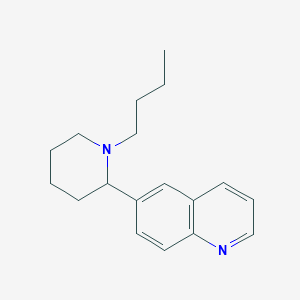
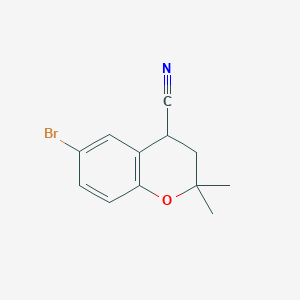

![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)
